molecular formula C18H13NO5 B7764328 3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid

3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid

Cat. No.: B7764328
M. Wt: 323.3 g/mol
InChI Key: WTUGSUBIJLXAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid is a complex organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid typically involves the reaction of 1-aminoanthraquinone with a suitable acylating agent. One common method involves the reaction of 1-aminoanthraquinone with succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthraquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. It also interacts with various enzymes and proteins, leading to the inhibition of key metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
  • 4-[(9,10-Dioxo-9,10-dihydroanthracen-1-yl)oxy]-3-methoxybenzaldehyde
  • 1-Amino-4-bromo-9,10-anthraquinone

Uniqueness

3-[(9,10-dioxoanthracen-1-yl)carbamoyl]propanoic Acid is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to intercalate into DNA and inhibit cell proliferation sets it apart from other similar compounds .

Properties

IUPAC Name

4-[(9,10-dioxoanthracen-1-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c20-14(8-9-15(21)22)19-13-7-3-6-12-16(13)18(24)11-5-2-1-4-10(11)17(12)23/h1-7H,8-9H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUGSUBIJLXAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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